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Introduction
Adenoid cystic carcinoma (ACC) is a relentless malignancy, primarily arising in the salivary

glands, characterized by its slow but persistent growth, high rates of local recurrence, and

potential for distant metastases.[1][2] For years, the molecular drivers of this enigmatic cancer

remained poorly understood, hindering the development of effective targeted therapies. A major

breakthrough in understanding ACC pathogenesis came with the discovery of the central role

of the MYB proto-oncogene. Activation of MYB, most commonly through a characteristic

chromosomal translocation, is now recognized as a key genomic event in the vast majority of

ACC cases.[3] This technical guide provides an in-depth exploration of the multifaceted role of

the MYB oncogene in ACC, detailing its molecular mechanisms, associated signaling

pathways, and the experimental methodologies used for its study, with a focus on providing

actionable insights for research and drug development.

The MYB Oncogene and its Activation in ACC
The MYB proto-oncogene, located on chromosome 6q22-23, encodes a transcription factor

that plays a crucial role in regulating cellular proliferation, differentiation, and apoptosis.[4] In

ACC, the oncogenic activation of MYB is primarily achieved through a recurrent t(6;9)(q22-

23;p23-24) chromosomal translocation.[5][6] This translocation results in the fusion of the MYB

gene with the NFIB (Nuclear Factor I/B) gene on chromosome 9p23-24.[5][6] The resulting

MYB-NFIB fusion gene is a potent oncogenic driver in ACC.[3][7]
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While the MYB-NFIB fusion is the most common mechanism of MYB activation, other

alterations have been identified, including:

MYBL1 Fusions: In a subset of ACCs, the closely related MYBL1 gene undergoes fusion

with NFIB or other partners.[3][8]

Copy Number Gain: Increased copy numbers of the MYB gene can also lead to its

overexpression.[3]

Enhancer Juxtaposition: The relocation of powerful enhancer elements to the vicinity of the

MYB gene can drive its aberrant expression.[3]

The consequence of these genetic alterations is the overexpression of a constitutively active

MYB protein or a chimeric MYB-NFIB fusion protein. These oncoproteins drive the proliferation

of ACC cells by regulating the expression of genes involved in critical cellular processes such

as cell cycle control, DNA replication and repair, and RNA processing.[3]

Quantitative Data on MYB Alterations in ACC
The prevalence of MYB alterations in ACC has been extensively studied. The following tables

summarize key quantitative data from multiple studies.
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Alteration Type Prevalence in ACC Notes References

MYB-NFIB Fusion (by

FISH)
49%

A balanced

translocation between

MYB and NFIB is a

hallmark of a

significant subset of

ACCs.

[5][9]

Other MYB

Translocations
16%

Abnormal FISH

patterns suggesting

MYB translocation

with partners other

than NFIB.

[5]

No Apparent MYB

Translocation
35%

A notable portion of

ACC cases do not

show evidence of

MYB translocation by

FISH.

[5][9]

MYB or MYBL1

Alterations
78%

Combined prevalence

of alterations in either

MYB or the related

MYBL1 gene.

[10]

MYB Overexpression

(IHC)
65% - 93%

Strong MYB protein

expression is a

common feature in

ACC, even in cases

without a detectable

translocation.

[5][9][10]

MYB mRNA

Overexpression
~88% - 90%

Elevated MYB mRNA

levels are frequently

observed in ACC

tissues compared to

normal tissues.

[11]
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MYB Expression in Relation

to Translocation Status

Percentage of Cases with

Strong MYB Expression

(IHC)

References

ACC with MYB-NFIB

Translocation
78%

ACC with Abnormal MYB FISH

Pattern (non-NFIB)
67%

ACC with Normal MYB FISH

Pattern
46%

Signaling Pathways Involving MYB in ACC
The oncogenic activity of MYB in ACC is mediated through its influence on several key

signaling pathways. Understanding these pathways is critical for identifying potential

therapeutic targets.

The Core MYB-NFIB Signaling Axis
The MYB-NFIB fusion protein acts as an aberrant transcription factor, driving the expression of

a unique gene signature in ACC.[12] This signature is enriched for genes involved in cell

membrane and extracellular matrix (ECM) components.[12]
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Caption: The MYB-NFIB fusion drives ACC by activating target genes.

Crosstalk with the IGF1R/AKT Pathway
Recent studies have revealed a critical link between the Insulin-like Growth Factor 1 Receptor

(IGF1R)/AKT signaling pathway and MYB activity in ACC. The MYB-NFIB fusion is regulated

by AKT-dependent signaling, and inhibition of IGF1R leads to a downregulation of the fusion

transcript.[13][14] This suggests a feedback loop where IGF1R/AKT signaling sustains MYB-

NFIB expression, which in turn drives the oncogenic program.
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Caption: IGF1R/AKT signaling regulates MYB-NFIB expression in ACC.

Interaction with the NOTCH Signaling Pathway
The NOTCH signaling pathway is also implicated in ACC pathogenesis, with evidence

suggesting it acts downstream of MYB.[15] MYB drives a NOTCH-associated transcriptional

program, and activating mutations in NOTCH1 have been identified in ACC.[12][15] This

interplay between MYB and NOTCH signaling likely contributes to tumor growth and invasion.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 14 Tech Support

https://www.benchchem.com/product/b1193853?utm_src=pdf-body-img
https://iovs.arvojournals.org/article.aspx?articleid=2692458
https://pmc.ncbi.nlm.nih.gov/articles/PMC4350357/
https://iovs.arvojournals.org/article.aspx?articleid=2692458
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1193853?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Nucleus

Cellular Response

MYB Oncoprotein

NOTCH Pathway Genes

Activates Transcription

NICD (Active NOTCH)

Tumor Growth & Invasion

Click to download full resolution via product page

Caption: MYB activates the NOTCH signaling pathway in ACC.

Experimental Protocols for Studying MYB in ACC
A variety of experimental techniques are employed to investigate the role of MYB in ACC. The

following sections provide an overview of the key methodologies.

Detection of MYB Translocations by Fluorescence In
Situ Hybridization (FISH)
FISH is a robust method for detecting the t(6;9) translocation and other MYB rearrangements in

archival formalin-fixed, paraffin-embedded (FFPE) tissues.[2][9]

Methodology Overview:
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Probe Design: Dual-color, break-apart probes are designed to flank the MYB gene on

chromosome 6q23. A separate probe is used for the NFIB gene on chromosome 9p24.

Tissue Preparation: FFPE tissue sections (4-5 µm) are deparaffinized, rehydrated, and

subjected to heat-induced epitope retrieval.

Enzymatic Digestion: Tissues are treated with a protease (e.g., pepsin) to permeabilize the

cells and allow probe entry.

Probe Hybridization: The fluorescently labeled probes are applied to the tissue sections and

incubated overnight at 37°C in a humidified chamber to allow hybridization to the target DNA

sequences.

Post-Hybridization Washes: Stringent washes are performed to remove unbound and non-

specifically bound probes.

Counterstaining and Visualization: The nuclei are counterstained with DAPI, and the slides

are visualized using a fluorescence microscope equipped with appropriate filters.

Interpretation of Results:

Normal Nuclei: Two pairs of co-localized (fused) red and green signals, representing the two

intact MYB alleles.

MYB Rearrangement: One pair of co-localized signals and one separated red and green

signal (break-apart), indicating a translocation involving one MYB allele.

MYB-NFIB Fusion: The separated green signal from the MYB probe will co-localize with the

signal from the NFIB probe.
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Caption: Workflow for detecting MYB translocations by FISH.
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Analysis of MYB Expression by Immunohistochemistry
(IHC) and RNA In Situ Hybridization (ISH)
IHC and RNA ISH are used to assess MYB protein and mRNA expression levels, respectively,

in tissue sections.

Immunohistochemistry (IHC) Methodology:

Antigen Retrieval: FFPE sections are deparaffinized, rehydrated, and subjected to heat-

induced antigen retrieval to unmask the MYB protein epitope.

Blocking: Non-specific antibody binding is blocked using a protein-based blocking solution.

Primary Antibody Incubation: The sections are incubated with a primary antibody specific for

the N-terminus of the MYB protein.

Secondary Antibody and Detection: A labeled secondary antibody that binds to the primary

antibody is applied, followed by a chromogenic substrate (e.g., DAB) to produce a colored

precipitate at the site of antigen localization.

Counterstaining and Mounting: The sections are counterstained with hematoxylin to visualize

the nuclei and then dehydrated and mounted.

RNA In Situ Hybridization (ISH) Methodology:

Tissue Preparation: Similar to IHC, FFPE sections are deparaffinized and pretreated.

Probe Hybridization: A specific oligonucleotide probe targeting the MYB mRNA is hybridized

to the tissue section.

Signal Amplification: A series of amplification steps are performed to enhance the detection

signal.

Detection: The signal is visualized using a chromogenic substrate.

Counterstaining and Mounting: The sections are counterstained with hematoxylin and

mounted.
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Interpretation:

IHC: The intensity and percentage of nuclear staining in tumor cells are assessed. Strong,

diffuse nuclear staining is considered positive.[9]

RNA ISH: The presence and abundance of punctate dots representing MYB mRNA

transcripts within the tumor cells are evaluated. RNA ISH has shown high sensitivity and

specificity for ACC diagnosis.[16]

In Vivo Models for Studying MYB in ACC
Patient-derived xenografts (PDXs) and genetically engineered mouse models (GEMMs) are

invaluable tools for studying the in vivo function of MYB and for preclinical testing of novel

therapies.

Patient-Derived Xenografts (PDXs): Tumor fragments from ACC patients are implanted into

immunodeficient mice. These models often retain the histological and genetic characteristics

of the original tumor, including MYB alterations.[17][18]

Genetically Engineered Mouse Models (GEMMs): Mice are engineered to express the MYB-

NFIB fusion gene, often in a tissue-specific manner (e.g., in the salivary or mammary

glands).[17][19] These models allow for the study of tumor initiation and progression driven

by the MYB-NFIB oncogene.

Therapeutic Targeting of MYB in ACC
The central role of MYB in driving ACC makes it an attractive therapeutic target. However,

directly targeting transcription factors with small molecules has proven challenging.[4] Current

strategies under investigation include:

Inhibition of Upstream Signaling: Targeting pathways that regulate MYB expression, such as

the IGF1R/AKT pathway, is a promising approach.[13][14]

BET Bromodomain Inhibitors: These inhibitors, such as JQ1, can suppress the expression of

MYB and its target genes.[20]
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MYB mRNA Degraders: Novel agents that promote the degradation of MYB mRNA are in

preclinical development.[20]

MYB Peptidomimetics: These agents are designed to disrupt the interaction of MYB with its

transcriptional co-activators.[17][18]

Conclusion
The identification of the MYB oncogene as a key driver of adenoid cystic carcinoma has

revolutionized our understanding of this disease. The recurrent MYB-NFIB fusion and other

mechanisms of MYB activation provide a specific and targetable vulnerability in a significant

proportion of ACC patients. The continued elucidation of the signaling pathways downstream of

MYB and the development of innovative in vivo models are paving the way for the next

generation of targeted therapies for this challenging cancer. This technical guide provides a

comprehensive overview of the current state of knowledge, offering a foundation for

researchers and drug developers to build upon in their efforts to translate these fundamental

discoveries into clinical benefit for patients with ACC.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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